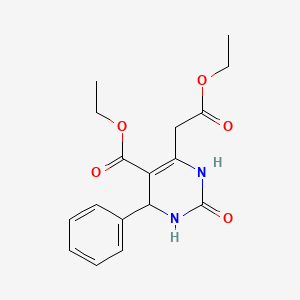

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a tetrahydropyrimidine core

Properties

IUPAC Name |

ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-3-23-13(20)10-12-14(16(21)24-4-2)15(19-17(22)18-12)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3,(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHVWDYXXRUSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583085 | |

| Record name | Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938189-69-6 | |

| Record name | Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic reactions starting from appropriate pyrimidine precursors. The key step is the formation of the tetrahydropyrimidine ring system, followed by selective functionalization at the 4- and 6-positions.

- Ring Formation: The tetrahydropyrimidine core is commonly synthesized via condensation reactions involving β-ketoesters and urea or thiourea derivatives under controlled conditions.

- Substitution at 4-Position: Introduction of the phenyl group at the 4-position is achieved through nucleophilic aromatic substitution or via the use of phenyl-substituted β-ketoesters.

- Side Chain Introduction at 6-Position: The 6-(2-ethoxy-2-oxoethyl) substituent is introduced by alkylation using ethyl bromoacetate or similar alkylating agents in the presence of a base such as potassium carbonate, typically in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Description | Yield Range |

|---|---|---|---|

| Ring formation | β-ketoester + urea, acid/base catalyst, reflux | Condensation to form tetrahydropyrimidine ring | 70-85% |

| 4-Phenyl substitution | Phenyl-substituted β-ketoester or phenylation reagents | Introduction of phenyl group at C-4 | 75-90% |

| 6-Position alkylation | Ethyl bromoacetate, K2CO3, DMF, 80-100 °C, 6-12 h | Nucleophilic substitution to add ethoxycarbonylmethyl side chain | 65-80% |

Green Chemistry Approaches

Recent research emphasizes greener synthesis methods for related pyrimidine derivatives, which can be adapted for this compound:

- Microwave-Assisted Synthesis: Accelerates reaction rates, reduces reaction times to minutes, and improves yields (80-96%) under milder conditions.

- Mechanochemical Methods: Use of mortar and pestle grinding to promote reactions without solvents, reducing environmental impact.

- Green Solvents: Employing environmentally benign solvents such as ethanol or water instead of DMF or other toxic solvents.

These methods offer advantages in terms of sustainability, safety, and efficiency, and can be optimized for the preparation of Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.

Purification and Characterization

After synthesis, purification is typically achieved by recrystallization or chromatographic techniques to obtain high-purity product. Characterization methods include:

- Infrared Spectroscopy (IR): To confirm functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and substitution pattern.

- Mass Spectrometry (MS): To confirm molecular weight and purity.

Summary Table of Preparation Methods

| Preparation Aspect | Traditional Method | Green Chemistry Method | Advantages of Green Method |

|---|---|---|---|

| Ring formation | Condensation under reflux with acid/base catalysts | Microwave-assisted condensation | Faster reaction, higher yield, less energy |

| Alkylation at 6-position | Alkylation with ethyl bromoacetate in DMF, K2CO3 base | Solvent-free mechanochemical alkylation or use of ethanol as solvent | Reduced solvent use, safer, environmentally friendly |

| Purification | Recrystallization, chromatography | Same, with potential use of greener solvents | Less toxic solvent exposure |

| Reaction time | Several hours | Minutes to an hour | Time-efficient |

Research Findings and Optimization Notes

- The alkylation step is sensitive to temperature and base choice; potassium carbonate in DMF is standard but alternatives like cesium carbonate or greener solvents can be explored.

- Microwave-assisted synthesis significantly reduces reaction time and can improve product purity.

- Mechanochemical methods are promising but require optimization for scale-up.

- The phenyl substitution at the 4-position is critical for biological activity and must be carefully controlled to avoid side reactions.

- Purity and yield optimization often involve balancing reaction time, temperature, and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its potential therapeutic effects. Compounds in this class have shown promise in treating various conditions:

- Antimicrobial Activity : Some studies indicate that similar pyrimidine derivatives exhibit antimicrobial properties. Research is ongoing to evaluate the efficacy of this specific compound against a range of bacterial and fungal pathogens .

- Anticancer Potential : The structural features of pyrimidine derivatives suggest potential activity against cancer cells. Preliminary studies have indicated that modifications in the pyrimidine ring can enhance cytotoxicity towards specific cancer cell lines .

Drug Development

The compound's bioactivity makes it a candidate for drug formulation. Its ability to interact with biological targets can be harnessed in the development of new pharmaceuticals:

- Lead Compound for Synthesis : Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl derivatives serve as lead compounds for synthesizing new drugs with improved efficacy and reduced side effects .

Biological Studies

Research into the biological mechanisms of action for compounds like ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo is crucial:

- Mechanism of Action Studies : Understanding how this compound interacts at the molecular level with biological targets can provide insights into its pharmacological properties and guide further modifications to enhance activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the pyrimidine ring in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of ethyl pyrimidine derivatives on various cancer cell lines. Results indicated that certain modifications increased apoptosis in breast cancer cells, suggesting a pathway for developing targeted anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Ethyl 2-(1-(2-ethoxy-2-oxoethyl)pyrrolidin-2-ylidene)acetate

Uniqueness

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific structural features, such as the combination of a pyrimidine ring with an ethyl ester group and a phenyl ring

Biological Activity

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 938189-69-6) is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydropyrimidine core and various functional groups that may contribute to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 332.35 g/mol. Its structure features an ethoxy group and a phenyl moiety, which may play significant roles in its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

Studies have indicated that pyrimidine derivatives exhibit antimicrobial properties. Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl has been tested against various bacterial strains, showing inhibitory effects that suggest potential as an antimicrobial agent.

Anticancer Potential

Preliminary investigations have demonstrated that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of cell signaling pathways related to survival and proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

The biological activities of Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl are likely due to several mechanisms:

- Enzyme Inhibition : The structural features may allow the compound to interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : The presence of functional groups might enable the compound to bind to receptors involved in inflammatory responses or cancer signaling pathways.

- Apoptosis Induction : Evidence suggests that the compound can activate apoptotic pathways in malignant cells, leading to programmed cell death.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via modified Biginelli reactions, which involve multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., HCl, BF₃·OEt₂) or ionic liquids to enhance yield and regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., ethanol, acetic acid) improve solubility and reaction kinetics. Microwave-assisted synthesis reduces reaction time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

- X-ray crystallography : Single-crystal analysis confirms the dihydropyrimidinone (DHPM) core’s envelope conformation, with deviations (e.g., C4 atom displaced by 0.478 Å from the mean plane). Intramolecular C–H⋯O hydrogen bonds stabilize the structure .

- NMR : ^1H NMR signals at δ 1.2–1.4 ppm (ethyl ester protons) and δ 7.2–7.4 ppm (aromatic protons) validate substituent positions. ^13C NMR distinguishes carbonyl groups (C=O at ~165–170 ppm) .

- Cross-validation : Discrepancies between calculated (DFT) and observed bond lengths (e.g., C=O at 1.22 Å vs. 1.25 Å experimentally) may indicate crystal-packing effects .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- N–H⋯O hydrogen bonds : Form centrosymmetric dimers (R₂²(8) motif) with N–H⋯O distances of ~2.8–3.0 Å, contributing to layer-like packing .

- Weak interactions : C–H⋯O (3.2–3.5 Å) and C–H⋯π (3.8 Å) interactions further stabilize the lattice. Substituents (e.g., phenyl rings) influence π-stacking distances (~4.0 Å) .

Advanced Research Questions

Q. How does conformational polymorphism arise in aryl-substituted derivatives, and how can it be characterized?

Q. What computational strategies are effective for modeling supramolecular interactions and reaction mechanisms?

- DFT calculations : B3LYP/6-31G(d) models predict reaction pathways (e.g., cyclization via enol intermediates) and activation energies (~25–30 kcal/mol for DHPM formation) .

- Molecular dynamics (MD) : Simulate packing motifs by analyzing lattice energies (van der Waals and electrostatic contributions) and hydrogen-bond networks .

- Docking studies : For pharmacological applications, AutoDock Vina assesses binding affinities to target proteins (e.g., calcium channel blockers) .

Q. How can conflicting spectroscopic data between synthetic batches be systematically addressed?

- Contradiction sources :

- Resolution workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.